molecular formula C4H12N2O2S B1368387 Diethylsulfamide CAS No. 4841-33-2

Diethylsulfamide

Cat. No.: B1368387
CAS No.: 4841-33-2
M. Wt: 152.22 g/mol
InChI Key: YDQUCWMQMWNPLR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylsulfamide can be synthesized through a reaction involving ethylamine and sulfuryl chloride. The process typically involves the following steps :

    Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel. The flask is charged with petroleum ether, ethylamine, and pyridine.

    Addition of Sulfuryl Chloride: The mixture is cooled to a low temperature (-30° to -15°C), and sulfuryl chloride is added dropwise while maintaining the temperature below -15°C.

    Stirring and Separation: After the addition is complete, the mixture is stirred at room temperature for an hour. The petroleum ether layer is separated and discarded.

    Acidification and Extraction: The residue is made acidic with hydrochloric acid and heated under reflux. The resulting solution is extracted with diethyl ether, and the ether is evaporated to yield crude this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous extraction and purification techniques is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethylsulfamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Diethylsulfamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: this compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of diethylsulfamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Diethylsulfamide can be compared with other sulfamide derivatives, such as:

    Dimethylsulfamide: Similar in structure but with methyl groups instead of ethyl groups.

    Dipropylsulfamide: Contains propyl groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific ethyl group configuration, which influences its reactivity and applications.

Properties

IUPAC Name

[ethyl(sulfamoyl)amino]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQUCWMQMWNPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563594
Record name N,N-Diethylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4841-33-2
Record name N,N-Diethylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-sulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethylsulfamide
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Customer
Q & A

Q1: What is the molecular formula and weight of Diethylsulfamide?

A1: Unfortunately, the provided research abstract [] focuses solely on the preparation methods of N,N′-Dimethyl- and N,N′-Diethylsulfamide and does not provide details about the molecular formula, weight, or other properties of this compound. To obtain this information, you would need to consult other resources like chemical databases or publications specifically discussing the characterization of this compound.

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